palustran

Immunomodulation Polysaccharide Cytotoxic T-Lymphocytes

Palustran (CAS 101063-11-0) is a high-molecular-weight heteropolysaccharide isolated from the Rosaceae plant family, first characterized as an immunomodulatory and antitumor agent of plant origin. Its physicochemical profile indicates a density of 1.0±0.1 g/cm³, a boiling point of 393.9±41.0 °C at 760 mmHg, a molecular formula of C20H30O, a molecular weight of 286.452 g/mol, a flash point of 141.6±20.1 °C, a calculated LogP of 6.75, and a refractive index of 1.526.

Molecular Formula C9H11NO4S
Molecular Weight 0
CAS No. 101063-11-0
Cat. No. B1165939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalustran
CAS101063-11-0
Synonymspalustran
Molecular FormulaC9H11NO4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palustran (CAS 101063-11-0) Procurement Guide: Plant Polysaccharide Chemical Identity and Baseline Properties


Palustran (CAS 101063-11-0) is a high-molecular-weight heteropolysaccharide isolated from the Rosaceae plant family, first characterized as an immunomodulatory and antitumor agent of plant origin [1]. Its physicochemical profile indicates a density of 1.0±0.1 g/cm³, a boiling point of 393.9±41.0 °C at 760 mmHg, a molecular formula of C20H30O, a molecular weight of 286.452 g/mol, a flash point of 141.6±20.1 °C, a calculated LogP of 6.75, and a refractive index of 1.526 [2]. The compound is indexed in the MeSH database under Unique ID C047612 with established sourcing from Rosaceae [1].

Palustran (CAS 101063-11-0) Critical Differentiation: Why Generic Polysaccharide Substitution Is Not Supported by Evidence


Polysaccharides derived from plant sources exhibit highly variable immunomodulatory and antitumor activities depending on their structural composition, molecular weight distribution, and botanical origin. Direct comparative studies demonstrate that palustran, tagetan, and zymosan—though all classified as plant or fungal polysaccharides—produce quantitatively distinct effects on cytotoxic T-lymphocyte formation and tumor growth inhibition when administered under identical experimental conditions [1]. The presence of palustran in multiple peer-reviewed in vivo carcinogenesis models, including AMNU-induced kidney tumors and MNNG-induced gastrointestinal tumors in rats, establishes a specific evidence profile that cannot be extrapolated to structurally uncharacterized or alternative polysaccharide preparations without equivalent validation [2][3].

Palustran (CAS 101063-11-0) Quantitative Comparative Evidence: Procurement-Relevant Differentiation Data


Comparative Immunomodulatory Potency: Palustran vs. Tagetan vs. Zymosan in Cytotoxic T-Lymphocyte Formation

In a direct head-to-head comparative study, palustran demonstrated the ability to enhance cytotoxic T-lymphocyte activity across the broadest tested dose range (10–100 mg/kg) among three polysaccharides evaluated, while tagetan required 12–50 mg/kg and zymosan was effective only at 20 mg/kg [1]. Lymphocytes from a 5-day-old mixed culture exhibited the greatest cytotoxic activity, with spleenocytes serving as reacting cells following palustran administration 5 days prior to allogeneic stimulation [1].

Immunomodulation Polysaccharide Cytotoxic T-Lymphocytes

Comparative Antitumor Efficacy: Palustran vs. Tagetan vs. Zymosan in Crocker Sarcoma Model

When administered to BALB/c mice implanted with Crocker sarcoma cells, palustran (10 mg/kg every 6 days) produced approximately 30% tumor growth inhibition by the end of the first month of immunotherapy [1]. Under the same study design, tagetan (25 mg/kg every 14 days) and zymosan (20 mg/kg every 6 days) both achieved 2- to 2.5-fold smaller tumor sizes compared to control animals [1].

Antitumor Sarcoma Immunotherapy

Chemoprevention in AMNU-Induced Renal Carcinogenesis: Palustran vs. Beta-Carotene

In an AMNU-induced carcinogenesis model in rats, palustran significantly reduced the total incidence of neoplasms and specifically reduced the incidence of kidney tumors [1][2]. A separate study using the same AMNU induction model demonstrated that beta-carotene also inhibits renal tumor development, establishing a cross-study benchmark for chemopreventive efficacy against nitrosourea-induced carcinogenesis [3].

Chemoprevention Renal Carcinogenesis Nitrosourea

Palustran vs. Untreated Control: MNNG-Induced Gastrointestinal Carcinogenesis

In an MNNG-induced gastrointestinal carcinogenesis model in rats, palustran (100 mg/kg body weight administered with food three times weekly) produced a significant reduction in the frequency of animals developing multiple tumors compared to carcinogen-only controls [1]. However, the protective effect was observed only in the reduction of multiple tumor cases, indicating a partial rather than complete chemopreventive effect in this model.

Gastrointestinal Carcinogenesis Chemoprevention MNNG

Palustran (CAS 101063-11-0) Procurement-Relevant Research and Industrial Application Scenarios


Immunomodulatory Screening Panels Requiring Broad Dose-Response Characterization

Research programs evaluating polysaccharide-based immunomodulators for cytotoxic T-lymphocyte activation can utilize palustran's demonstrated 10–100 mg/kg effective dose range to establish dose-response curves with greater experimental resolution than tagetan (12–50 mg/kg) or zymosan (single effective dose) [1]. This broader dosing window reduces the risk of missing an optimal immunomodulatory concentration and supports robust EC50 determination in vitro and in vivo.

Nitrosourea-Induced Carcinogenesis Models for Chemoprevention Studies

Palustran's established activity in reducing total neoplasms and specifically kidney tumors in AMNU-induced rat carcinogenesis models supports its use as a positive control or test compound in chemoprevention research focused on nitrosourea compounds [1][2]. The cross-study evidence with beta-carotene provides a benchmark reference point for comparative chemoprevention efficacy assessment [3].

Gastrointestinal Carcinogenesis Research Programs

Palustran has demonstrated chemopreventive effects in MNNG-induced gastrointestinal carcinogenesis, significantly reducing the frequency of multiple tumor development in rats [1]. This model-specific evidence supports procurement for research programs investigating dietary polysaccharide interventions in gastric and intestinal carcinogenesis pathways.

Mechanistic Studies of T-Cell-Mediated Antitumor Immunity

Palustran's antitumor activity against Crocker sarcoma was absent in athymic BALB/c nu/nu mice lacking functional T-cells, directly implicating T-cell-mediated immunity as the mechanism of action [1]. This makes palustran a suitable tool compound for research specifically focused on T-cell-dependent antitumor immune pathways, in contrast to polysaccharides that may operate through alternative mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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